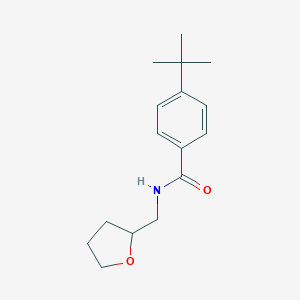![molecular formula C21H36N4O3S B406213 7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 329702-96-7](/img/structure/B406213.png)
7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as DPTP, is a purine derivative that has been extensively studied for its potential applications in the field of medicine and biochemistry. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes and has been shown to possess a wide range of pharmacological properties.
Mécanisme D'action
DPTP acts as a potent inhibitor of cyclic nucleotide phosphodiesterase (7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione) enzymes, which are responsible for the degradation of cyclic nucleotides such as cAMP and cGMP. By inhibiting this compound enzymes, DPTP increases the levels of these cyclic nucleotides, which in turn leads to a wide range of pharmacological effects.
Biochemical and Physiological Effects:
DPTP has been shown to possess a wide range of biochemical and physiological effects, including vasodilation, bronchodilation, anti-inflammatory effects, and anti-tumor effects. It has also been shown to possess anti-platelet and anti-thrombotic effects, making it a potential therapeutic agent for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPTP in lab experiments is its potent inhibitory effect on 7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione enzymes, which makes it a useful tool for studying the role of cyclic nucleotides in various biological processes. However, one of the limitations of using DPTP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of DPTP, including further investigation into its potential applications in the treatment of cardiovascular diseases, respiratory diseases, and cancer. Additionally, more research is needed to fully understand the mechanisms underlying its pharmacological effects, as well as its potential side effects and toxicity. Finally, the development of more efficient synthesis methods for DPTP could help to facilitate its use in future research and clinical applications.
Méthodes De Synthèse
DPTP can be synthesized using a variety of methods, including the reaction of 8-bromotheophylline with 1,2-dodecanedithiol in the presence of a base such as sodium hydride or potassium carbonate. The resulting product can be further purified using column chromatography to obtain pure DPTP.
Applications De Recherche Scientifique
DPTP has been extensively studied for its potential applications in the treatment of various diseases, including cardiovascular diseases, respiratory diseases, and cancer. It has been shown to possess anti-inflammatory, anti-asthmatic, and anti-tumor properties.
Propriétés
IUPAC Name |
7-dodecyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O3S/c1-4-5-6-7-8-9-10-11-12-13-14-25-17-18(22-21(25)29-15-16(2)26)24(3)20(28)23-19(17)27/h16,26H,4-15H2,1-3H3,(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHKTUDXHFPZJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromo-2-thienyl)methylene]-2-(2-nitrophenyl)hydrazine](/img/structure/B406131.png)
![N-(3-bromo-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406132.png)
![N-[(Z)-1-(3-aminophenyl)ethylideneamino]thiophene-2-carboxamide](/img/structure/B406133.png)
![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B406135.png)
![2-[(mesitylmethylene)amino]-N-phenylbenzamide](/img/structure/B406136.png)
![2-[(4-Isopropylbenzylidene)amino]benzamide](/img/structure/B406137.png)
![N-[(5-bromo-2-thienyl)methylene]-2-methyl-4-nitroaniline](/img/structure/B406139.png)

![2-({(e)-[4-(Methylsulfanyl)phenyl]methylene}amino)benzamide](/img/structure/B406141.png)

![3-Benzyl-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B406149.png)
![3-chloro-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B406150.png)
![5-{3-[(4-Chlorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B406153.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B406154.png)